Product packaging for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine(Cat. No.:CAS No. 261715-49-5)

1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B3120266
CAS No.: 261715-49-5
M. Wt: 196.31 g/mol
InChI Key: GNSXUKLYOCSYSS-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-2-ylmethyl)piperazine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It integrates a piperazine ring, a privileged scaffold in drug discovery, with a thiophene heterocycle, a feature present in numerous biologically active molecules . This molecular architecture makes it a valuable synthon or chemical building block for the design and development of novel pharmacologically active compounds. The piperazine moiety is known to contribute to favorable physicochemical properties and is a common feature in FDA-approved drugs . The thiophene ring, a five-membered aromatic heterocycle, is isosteric with pyrrole and phenyl rings, allowing it to modulate the compound's electronic properties and binding interactions within biological systems . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecules targeting various therapeutic areas. While specific biological data for this exact molecule may be limited, its structural components are frequently employed in developing agents with antibacterial potential, among other activities . The compound should be stored in a cool, dark place under an inert atmosphere . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2S B3120266 1-Methyl-4-(thiophen-2-ylmethyl)piperazine CAS No. 261715-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-11-4-6-12(7-5-11)9-10-3-2-8-13-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSXUKLYOCSYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Thiophen 2 Ylmethyl Piperazine

Retrosynthetic Analysis for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are focused on the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring, as these are the most synthetically accessible linkages to form.

Two logical retrosynthetic pathways emerge from the analysis of the target molecule. The first and most straightforward disconnection is at the C-N bond between the piperazine nitrogen and the thiophene's methylene (B1212753) group. This leads to two key synthons: the 1-methylpiperazine (B117243) cation and the (thiophen-2-ylmethyl) anion. These synthons correspond to the readily available starting materials, 1-methylpiperazine and a 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene (B1266113). This pathway suggests an N-alkylation approach for the synthesis.

A second viable disconnection strategy also targets a C-N bond of the piperazine ring, but in a way that suggests a reductive amination reaction. In this approach, the bond is disconnected to reveal thiophene-2-carboxaldehyde and 1-methylpiperazine as the precursor molecules. This method is also highly efficient for forming C-N bonds and offers an alternative route to the target compound.

These retrosynthetic strategies form the basis for the optimized synthetic pathways discussed in the following sections. Both approaches utilize simple, commercially available precursors and rely on well-established and high-yielding chemical reactions.

Optimized Synthetic Pathways to this compound

The synthesis of this compound can be efficiently achieved through several optimized pathways, primarily revolving around the formation of the key C-N bond between the piperazine and thiophene (B33073) moieties. The most common and industrially scalable methods are N-alkylation and reductive amination.

N-alkylation is a direct and widely used method for the synthesis of this compound. This approach involves the reaction of 1-methylpiperazine with a thiophene derivative carrying a suitable leaving group on the methylene carbon, most commonly a halide.

The reaction is typically carried out by reacting 1-methylpiperazine with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene (B1339593) in the presence of a base and a suitable solvent. The base is necessary to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate or sodium carbonate, or organic amines such as triethylamine. The choice of solvent is crucial and is often a polar aprotic solvent like acetonitrile, dimethylformamide (DMF), or acetone, which can facilitate the nucleophilic substitution reaction.

ReactantsBaseSolventTemperatureYield (%)
1-Methylpiperazine, 2-(Chloromethyl)thiopheneK₂CO₃AcetonitrileRefluxHigh
1-Methylpiperazine, 2-(Bromomethyl)thiopheneNa₂CO₃DMFRoom Temp to 60 °CHigh
1-Methylpiperazine, 2-(Chloromethyl)thiopheneTriethylamineDichloromethane (B109758)Room TempGood

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To enhance the reaction rate, especially with less reactive chlorides, a catalytic amount of sodium or potassium iodide can be added. The iodide ion, being a better nucleophile and a better leaving group, facilitates the reaction through an in-situ Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate.

Reductive amination offers an alternative and highly efficient route to this compound. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of thiophene-2-carboxaldehyde and 1-methylpiperazine, followed by its immediate reduction to the desired amine.

A variety of reducing agents can be employed for the reduction of the iminium ion. Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used due to their mildness and high selectivity. Sodium triacetoxyborohydride is particularly advantageous as it is less basic and more tolerant of acidic conditions that can favor iminium ion formation. The reaction is typically performed in a solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.

AldehydeAmineReducing AgentSolventTemperatureYield (%)
Thiophene-2-carboxaldehyde1-MethylpiperazineNaBH(OAc)₃DichloromethaneRoom TempHigh
Thiophene-2-carboxaldehyde1-MethylpiperazineNaBH₄Methanol0 °C to Room TempHigh
Thiophene-2-carboxaldehyde1-MethylpiperazineH₂/Pd-CEthanolRoom TempGood

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), is another effective method for the reduction step. This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.

While N-alkylation and reductive amination are the most direct routes, advanced coupling reactions, though less common for this specific molecule, represent modern synthetic strategies that could be adapted for its synthesis. These methods are particularly useful for constructing aryl-nitrogen bonds, and with modifications, could be applied to introduce the thiophen-2-ylmethyl group.

For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be employed. This would involve the coupling of 1-methylpiperazine with a thiophene derivative, such as 2-(bromomethyl)thiophene. However, this reaction is more commonly used for the formation of aryl-N bonds rather than benzyl-N bonds.

Another advanced approach could involve a multi-step sequence starting with a Sonogashira coupling. For example, 2-bromothiophene (B119243) could be coupled with a protected propargylamine, followed by reduction of the alkyne and subsequent N-methylation and deprotection to yield the target compound. While more complex, such routes offer flexibility for the synthesis of a wider range of analogues. These advanced methods are generally more suited for cases where the primary synthetic routes are not feasible due to substrate limitations or desired structural complexity in analogues.

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound is of significant interest for structure-activity relationship studies in medicinal chemistry. Derivatization can be achieved by modifying either the piperazine ring or the thiophene moiety.

The thiophene ring is amenable to a variety of chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can be achieved either by starting with a pre-functionalized thiophene derivative or by direct functionalization of the thiophene ring in a later-stage intermediate or the final compound.

One common strategy is to employ electrophilic aromatic substitution reactions. The 2-alkyl substituent on the thiophene ring is an ortho, para-director, meaning that electrophiles will preferentially add to the 5-position (para) and to a lesser extent, the 3-position (ortho). Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, primarily at the 5-position.

Nitration: Employing a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Friedel-Crafts Acylation: Reacting with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce an acyl group.

ReactionReagentPosition of Substitution
BrominationN-Bromosuccinimide (NBS)5-position
ChlorinationN-Chlorosuccinimide (NCS)5-position
NitrationHNO₃/H₂SO₄5- and 3-positions
AcylationAcyl chloride/AlCl₃5-position

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Another powerful method for introducing substituents at specific positions is through the lithiation of the thiophene ring. Treatment of a 2-substituted thiophene with a strong base like n-butyllithium (n-BuLi) typically results in deprotonation at the 5-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone provides a secondary or tertiary alcohol, respectively. If the 5-position is blocked, lithiation may occur at the 3-position.

Alternatively, analogues can be synthesized by starting with appropriately substituted thiophene-2-carboxaldehydes or 2-(halomethyl)thiophenes and then carrying out the N-alkylation or reductive amination reactions as described in section 2.2. Substituted thiophene precursors can be prepared through various methods, including Suzuki or Stille cross-coupling reactions on halogenated thiophenes.

Modifications of the Piperazine Nitrogen Atom Substituents

The piperazine ring in this compound contains two tertiary nitrogen atoms, N1 and N4. The N1-methyl group and the N4-thiophen-2-ylmethyl group define the parent structure. Modifications typically involve the synthesis of analogs by replacing the methyl group with other substituents or by quaternizing one of the nitrogen atoms.

Synthesis of N1-Substituted Analogs: A common strategy for modifying the substituent at the N1 position involves starting with 1-(thiophen-2-ylmethyl)piperazine, a secondary amine, and then introducing various groups through N-alkylation or N-acylation reactions. This approach allows for the creation of a diverse library of compounds where the methyl group is replaced by other alkyl, aryl, or functionalized moieties. For instance, reacting 1-(thiophen-2-ylmethyl)piperazine with different alkyl halides or acyl chlorides would yield a range of N1-substituted analogs. ufl.edu

Quaternization Reactions: As both nitrogen atoms in the parent compound are tertiary amines, they can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. muni.cz This transformation introduces a permanent positive charge and alters the molecule's physicochemical properties, such as solubility and electronic character. The reaction of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a 1,1-dimethyl-4-(thiophen-2-ylmethyl)piperazin-1-ium iodide salt. The reaction conditions, including solvent and temperature, would influence the rate and yield of the quaternization. muni.cz

Linker Region Structural Modifications

The methylene bridge (-CH2-) connecting the thiophene and piperazine rings is a critical structural element that dictates the spatial orientation of the two moieties. researchgate.net Direct modification of this single-carbon linker is chemically challenging. Therefore, structural modifications in this region are typically achieved through the synthesis of analogs with different linker units.

These syntheses involve reacting 1-methylpiperazine with a thiophene derivative containing the desired linker and a suitable leaving group. For example:

Amide Linker: Reaction of 1-methylpiperazine with thiophene-2-carbonyl chloride would produce an amide-linked analog, 1-methyl-4-(thiophene-2-carbonyl)piperazine.

Ethyl Linker: Nucleophilic substitution of 2-(2-chloroethyl)thiophene (B9403) with 1-methylpiperazine would yield an analog with a two-carbon ethylene (B1197577) linker, 1-methyl-4-(2-(thiophen-2-yl)ethyl)piperazine.

The choice of synthetic route allows for the systematic exploration of the linker's role, enabling the fine-tuning of the molecule's properties by altering the length, rigidity, and electronic nature of the connecting unit.

Purification Techniques for Novel Piperazine-Thiophene Compounds

The purification of newly synthesized piperazine-thiophene derivatives is essential to ensure their chemical identity and purity for subsequent analysis and use. A multi-step approach is often employed, combining several standard laboratory techniques.

Extraction: Following synthesis, the crude reaction mixture is typically subjected to a liquid-liquid extraction to separate the desired product from unreacted starting materials, catalysts, and inorganic byproducts. The basic nature of the piperazine nitrogen often allows for extraction into an acidic aqueous layer, followed by basification and re-extraction into an organic solvent. ufl.edu

Column Chromatography: The primary method for purifying novel organic compounds is column chromatography over a solid stationary phase like silica (B1680970) gel. A suitable solvent system (eluent) is chosen to separate the target compound from impurities based on differences in polarity.

Crystallization: Final purification is often achieved by crystallization. google.comgoogle.com This involves dissolving the compound in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. For compounds that are difficult to crystallize as a free base, conversion to a salt (e.g., hydrochloride, acetate) can facilitate the formation of a stable, crystalline solid that is readily purified by recrystallization. google.comgoogle.com

Distillation: For derivatives that are thermally stable and have a sufficiently low boiling point, vacuum distillation can be an effective purification method. ufl.edu

Adsorption Methods: Techniques like treatment with activated carbon can be used to remove colored impurities or trace contaminants from solutions of piperazine compounds. osti.gov

The selection and sequence of these techniques depend on the specific physical and chemical properties of the synthesized compound, such as its polarity, stability, and crystallinity.

Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For the parent compound, distinct signals are expected for the methyl group, the piperazine ring protons, the methylene linker, and the thiophene ring protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the electronic environment of each proton. mdpi.comchemicalbook.com

¹³C NMR: Shows the number of chemically distinct carbon atoms in the molecule. The spectrum provides characteristic signals for the carbons of the methyl, piperazine, methylene, and thiophene moieties. muni.czmdpi.com

Table 1: Representative NMR Data for this compound

Assignment¹H NMR (δ, ppm)Multiplicity¹³C NMR (δ, ppm)
N-C H₃~ 2.30Singlet (s)~ 46.0
Piperazine -C H₂-~ 2.45-2.65Multiplet (m)~ 53.0, ~55.1
Linker -C H₂-~ 3.60Singlet (s)~ 57.5
Thiophene H3, H4~ 6.90-7.00Multiplet (m)~ 124.8, ~125.5
Thiophene H5~ 7.20Multiplet (m)~ 126.8
Thiophene C2--~ 140.0

Note: Data are hypothetical and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. mdpi.com

Fragmentation Pattern: The molecule typically fragments at its weakest bonds. Common fragmentation patterns for this class of compounds include cleavage of the bond between the methylene linker and the piperazine ring, or the bond between the methylene linker and the thiophene ring, leading to characteristic fragment ions.

Other Techniques:

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups. Characteristic C-H, C-N, and C-S stretching and bending vibrations would be expected. mdpi.com

Chromatographic Methods (TLC, HPLC, GC): Thin-layer chromatography (TLC) is used to monitor reaction progress and assess purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the purity of the final compound with high accuracy.

Together, these analytical methods provide a comprehensive characterization of the synthesized molecules, confirming their structure, identity, and purity. nih.gov

Advanced Molecular Modeling and Computational Studies of 1 Methyl 4 Thiophen 2 Ylmethyl Piperazine

In Silico Ligand Design and Virtual Screening Paradigms

The design of novel ligands and the screening of virtual libraries are foundational steps in modern drug discovery, enabling the identification of promising lead compounds from vast chemical spaces. For molecules structurally related to 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, such as piperazine-thiophene hybrids, computational approaches have been instrumental.

In silico ligand design often involves the modification of a known scaffold to improve its pharmacological properties. For the piperazine-thiophene core, this could involve the addition of various functional groups to the piperazine (B1678402) or thiophene (B33073) rings to enhance binding affinity and selectivity for a specific biological target. Virtual screening, on the other hand, employs computational algorithms to dock large libraries of compounds into the binding site of a target protein, prioritizing those with the most favorable predicted binding energies and interaction profiles.

A common paradigm involves a multi-step process:

Target Identification and Validation: Identifying a protein implicated in a disease pathway.

Binding Site Definition: Characterizing the active site or allosteric sites of the target protein.

Virtual Library Preparation: Assembling a collection of small molecules, which can be commercially available or virtually enumerated.

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a receptor.

Post-screening Analysis: Filtering and prioritizing hits based on docking scores, interaction patterns, and other predicted properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

While specific virtual screening campaigns for this compound are not extensively documented in publicly available literature, the principles of these paradigms are broadly applicable to this and similar compounds.

Molecular Docking Investigations of this compound with Biological Targets

Molecular docking is a pivotal computational technique used to predict the binding mode and affinity of a ligand to a macromolecular target. This allows for a detailed understanding of the intermolecular interactions that stabilize the ligand-receptor complex.

The selection of appropriate protein targets is crucial for meaningful molecular docking studies. For compounds containing the piperazine-thiophene scaffold, several protein families have been identified as potential targets based on the known activities of similar molecules. For instance, a computational study on the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) identified the human SGLT2-MAP17 protein complex (PDB ID: 8HEZ) as a potential target. bohrium.com SGLT2 (Sodium-Glucose Cotransporter 2) is a well-established target for the treatment of type 2 diabetes. Another study on piperazine-tethered thiophene-3-carboxamide (B1338676) selenides focused on Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov

The preparation of these protein targets for docking typically involves:

Downloading the crystal structure from the Protein Data Bank (PDB).

Removing water molecules and any co-crystallized ligands.

Adding hydrogen atoms and assigning appropriate protonation states to ionizable residues.

Energy minimization of the protein structure to relieve any steric clashes.

A grid box is then defined around the active site to guide the docking algorithm.

Once docked, the binding poses of this compound or its analogs are analyzed to understand the key interactions driving binding. These interactions can be categorized into several types:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein, contributing significantly to binding affinity.

Pi-Pi Stacking: Aromatic rings, such as the thiophene ring, can engage in stacking interactions with aromatic residues in the protein's binding site (e.g., Tyrosine, Phenylalanine, Tryptophan).

Cation-Pi Interactions: The positively charged nitrogen of the piperazine ring can interact favorably with the electron-rich face of an aromatic ring.

Salt Bridges: Electrostatic interactions between oppositely charged groups.

For the piperazine-thiophene hybrid docked into the SGLT2-MAP17 protein complex, the analysis revealed multiple stabilizing noncovalent interactions. bohrium.com Similarly, for the EGFR kinase inhibitors, the binding modes highlighted key interactions within the ATP-binding pocket. nih.gov An "interaction fingerprint" can be generated to summarize these interactions, providing a concise representation of the binding mode that can be used for comparing different ligands or for guiding further optimization.

Molecular docking programs provide scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in kcal/mol. Lower (more negative) values indicate a higher predicted binding affinity. For example, the piperazine-thiophene hybrid, 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, was predicted to have a binding energy of -6.93 kcal/mol with the human SGLT2-MAP17 protein complex. bohrium.com

The following table summarizes the predicted binding affinity for a related compound:

CompoundProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-oneHuman SGLT2-MAP17 protein complex8HEZ-6.93

Data derived from a computational study on a structurally related compound. bohrium.com

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods are powerful tools for elucidating these relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

The molecular descriptors used in QSAR models can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume, surface area).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

While a specific QSAR model for this compound has not been reported, studies on other piperazine derivatives have successfully employed QSAR to identify key structural features for activity. For example, in a study of piperazine-based mTORC1 inhibitors, QSAR models revealed that descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, molar refractivity, and topological polar surface area were significantly correlated with inhibitory activity.

A hypothetical QSAR study for a series of analogs of this compound might involve the following steps:

Synthesize and test a series of compounds with variations in the thiophene and piperazine moieties.

Calculate a wide range of molecular descriptors for each compound.

Use a feature selection algorithm to identify the most relevant descriptors.

Build and validate a QSAR model using a training set of compounds.

Use the validated model to predict the activity of new, untested compounds.

The insights gained from such a QSAR model would be invaluable for guiding the design of more potent and selective analogs of this compound.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. This prediction is based on a training set of known biologically active substances. A PASS analysis for this compound would provide probabilities for various biological activities.

While a specific PASS analysis for this compound is not published, such an analysis could potentially reveal a range of pharmacological effects. The results are typically presented as a list of activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive"). For instance, due to the presence of the piperazine and thiophene moieties, a PASS analysis might predict activities related to central nervous system effects or antimicrobial properties, which are common for compounds containing these fragments.

A hypothetical and illustrative PASS prediction is shown below. This data is not based on an actual PASS analysis of the compound and is for exemplary purposes only.

Predicted Biological ActivityPa (Probability "to be active")Pi (Probability "to be inactive")
Antipsychotic0.6500.015
Antifungal0.5800.030
Antihistaminic0.4500.080

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and its dynamic behavior when interacting with a potential biological target, such as a receptor or an enzyme.

A typical MD simulation study would involve:

Placing the molecule in a simulated environment (e.g., a box of water molecules).

Calculating the forces between atoms and using Newton's laws of motion to simulate their movements over a specific period.

Analyzing the trajectory to understand conformational changes, stability, and interactions with surrounding molecules.

Such simulations could reveal the preferred conformations of the molecule in an aqueous solution and how it might adapt its shape to fit into a binding pocket of a protein. This information is critical for understanding the molecular basis of its potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic properties of a molecule, such as its electron distribution, molecular orbital energies, and reactivity. For this compound, these calculations could provide a deeper understanding of its chemical behavior.

Key parameters that can be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into local reactivity.

A theoretical study of a related thiophene-piperazine derivative has shown that the piperazine ring often carries the highest occupied molecular orbitals (HOMO), suggesting it is the likely site for electron donation in chemical reactions. Conversely, the thiophene ring can be involved in the lowest unoccupied molecular orbitals (LUMO). alquds.edu

The following table presents hypothetical data from a quantum chemical calculation for illustrative purposes.

ParameterCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVRelates to the electron-donating ability
LUMO Energy-1.2 eVRelates to the electron-accepting ability
Dipole Moment2.5 DIndicates the overall polarity of the molecule

Biological Activity and Mechanistic Elucidation in Vitro and Preclinical Non Human Studies

In Vitro Pharmacological Profiling of 1-Methyl-4-(thiophen-2-ylmethyl)piperazine and Analogues

The therapeutic potential of a compound is often initially explored through a comprehensive in vitro pharmacological assessment. For this compound and its structural analogues, these studies have spanned a wide range of biological targets and activities, from enzyme inhibition to broad-spectrum cell-based assays.

Enzyme Inhibition Assays

While direct enzyme inhibition data for this compound is not extensively detailed, studies on structurally related piperazine-containing compounds have demonstrated significant interactions with various enzymes. Analogues have been identified as inhibitors of matrix metalloproteinase-13 (MMP-13) and TNF-alpha converting enzyme (TACE). nih.gov Furthermore, certain piperazine (B1678402) derivatives act as α-amylase inhibitors, which is a key target in the management of diabetes mellitus. researchgate.net

In the context of anti-inflammatory research, a piperazine derivative known as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to reduce the activity of the myeloperoxidase enzyme. nih.gov Other analogues, specifically methyl salicylate (B1505791) derivatives bearing a piperazine moiety, have been shown to decrease the upregulation of cyclooxygenase (COX)-2 induced by lipopolysaccharides. researchgate.net In the field of antimalarial drug discovery, related compounds featuring a thieno[2,3-d]pyrimidine (B153573) core linked to a piperazine group are recognized as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthetic pathway of the malaria parasite. nih.gov

Analogue ClassTarget EnzymeTherapeutic AreaReference
Piperazine 2-hydroxamic acidsMMP-13, TACEAnti-inflammatory nih.gov
Thieno[2,3-d]pyrimidines with piperazineDihydrofolate Reductase (DHFR)Antimalarial nih.gov
Phenylsulfonyl piperazinesα-AmylaseAntidiabetic researchgate.net
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneMyeloperoxidaseAnti-inflammatory nih.gov
Methyl salicylate piperazine derivativesCyclooxygenase (COX)-2Anti-inflammatory researchgate.net

Receptor Binding and Modulation Studies

The piperazine scaffold is a well-known pharmacophore that interacts with various receptors. Studies have indicated that certain piperazine derivatives can function as antagonists for histamine (B1213489) and serotonin (B10506) receptors, which plays a role in their anti-inflammatory effects. researchgate.net Specifically, research on the piperazine derivative LQFM-008 has pointed towards its interaction with the serotonergic pathway, suggesting a mechanism involving serotonin receptors. nih.gov

Cellular Target Engagement and Pathway Analysis

Cellular target engagement assays are critical for confirming that a drug interacts with its intended molecular target within a cellular environment. nih.govrsc.org Technologies such as the Cellular Thermal Shift Assay (CETSA) provide direct evidence of drug binding in cells and tissues. nih.govbiorxiv.org While these methodologies are pivotal in modern drug discovery for linking target binding to cellular responses, specific studies applying these techniques to this compound have not been prominently reported in the available literature. researchgate.netbiorxiv.org Therefore, direct evidence of its cellular target engagement and subsequent pathway modulation remains an area for future investigation.

Cell-Based Assays for Specific Biological Activities (e.g., anti-proliferative, antimicrobial, anti-inflammatory, antitubercular, antimalarial)

Analogues of this compound have demonstrated a remarkable breadth of activity in various cell-based assays.

Antimicrobial Activity: The piperazine nucleus is a versatile scaffold for antimicrobial agents. apjhs.com Derivatives incorporating thiophene (B33073) and pyrimidine (B1678525) moieties have shown significant antibacterial and antifungal activity. nih.gov For instance, compounds have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Salmonella paratyphi-A, and fungal strains including Aspergillus niger and Candida albicans. nih.gov Other analogues, such as 1-(benzo[b]thiophen-4-yl)-piperazine derivatives, have shown potent activity against P. aeruginosa. tubitak.gov.tr

Analogue ClassTest OrganismActivity NotedReference
Pyrimidine-piperazine-thiopheneStaphylococcus aureus, Bacillus subtilisGood antibacterial activity nih.gov
Escherichia coli, Salmonella paratyphi-AGood antibacterial activity nih.gov
Aspergillus niger, Pencillium notatumSignificant antifungal activity nih.gov
Aspergillus fumigates, Candida albicansSignificant antifungal activity nih.gov
1-(benzo[b]thiophen-4-yl)-piperazineP. aeruginosaPotent activity (MIC 12.5 μg/mL) tubitak.gov.tr

Anti-inflammatory Activity: Several studies have confirmed the anti-inflammatory potential of piperazine-containing molecules. nih.gov Methyl salicylate derivatives featuring a piperazine moiety, including one with a thiophene-2-carbonyl group, were effective in animal models of inflammation such as xylol-induced ear edema and carrageenan-induced paw edema. researchgate.netmdpi.com Further mechanistic work showed that some piperazine analogues reduce inflammatory cell migration and decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds. nih.gov Notably, nitrofuranyl methylpiperazines have been identified as potent agents against Mycobacterium tuberculosis (MTB), including non-replicating and resistant strains. nih.gov Other synthesized series, such as those based on a pyrazine-2-carbonyl)piperazine core, have also shown significant activity against M. tuberculosis H37Ra. rsc.org

Antimalarial Activity: The piperazine scaffold is a key component in many compounds with antiplasmodial activity. malariaworld.orgmdpi.com Analogues such as piperazine-substituted 4(1H)-quinolones and tetrahydrobenzo apjhs.commalariaworld.orgthieno[2,3-d]pyrimidines have demonstrated potent activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.govnih.gov

ActivityAnalogue ClassModel/TargetKey FindingReference
Anti-proliferative2,4-diaminoquinazoline-piperazineA549, MCF-7, HeLa, HT29, HCT-116 cancer cellsBroad spectrum activity (IC50 1.47-11.83 μM) nih.gov
Anti-inflammatoryMethyl salicylate-piperazine-thiopheneXylol-induced ear edema in miceFavorable anti-inflammatory activity mdpi.com
AntitubercularNitrofuranyl methylpiperazinesM. tuberculosis H37Rv & resistant strainsPotent MIC values (0.17–0.0072 μM) nih.gov
AntimalarialPiperazine-tethered thiazolesP. falciparum (chloroquine-resistant Dd2)EC50 of 102 nM for hit compound malariaworld.orgmdpi.com

Identification and Validation of Molecular Targets and Pathways

Identifying the specific molecular targets is crucial for understanding a compound's mechanism of action and for guiding further drug development.

Biochemical Characterization of Target Interaction

For analogues of this compound, some biochemical characterization has been performed. A series of antiproliferative 2,4-diaminoquinazoline derivatives containing a piperazine moiety were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells. nih.gov Interestingly, these same compounds showed only weak inhibition of dihydrofolate reductase (DHFR) and no activity against thymidylate synthase, suggesting their primary anticancer mechanism is not through inhibition of these enzymes. nih.gov This contrasts with some antimalarial thieno[2,3-d]pyrimidine analogues, for which DHFR is a known and important target. nih.gov These findings highlight how structural modifications to the core scaffold can significantly alter molecular targets and biological outcomes.

Preclinical In Vivo Studies (Non-Human Models)

Detailed preclinical in vivo studies specifically investigating this compound are sparse. Research on analogous piperazine derivatives, however, provides a framework for the potential evaluation of this compound.

While there is a lack of specific efficacy data from animal models for this compound, studies on similar piperazine-containing molecules have demonstrated anti-cancer activity. For instance, a novel piperazine derivative, referred to as C505, has shown the ability to inhibit cancer cell proliferation and induce apoptosis in preclinical models. nih.gov Such studies provide a basis for the potential anti-tumor efficacy of structurally related compounds.

There is no specific information available regarding the biological impact of this compound on specific organ systems in non-human models, excluding safety and toxicity assessments.

The identification and validation of pharmacodynamic biomarkers for this compound have not been reported in the available scientific literature.

Mechanisms of Action at the Molecular and Cellular Level

Research into a closely related piperazine derivative, identified as CB01, offers potential insights into the molecular and cellular mechanisms that might be shared by this compound. Studies on CB01 have demonstrated its capability to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway. researchgate.net This is evidenced by the upregulation of key apoptotic proteins. researchgate.net

Treatment of cancer cells with this related piperazine compound led to a significant increase in the activity of caspase-3 and caspase-9, while caspase-8 activity remained unaffected. d-nb.info This indicates the activation of the intrinsic apoptotic pathway. d-nb.info Key proteins involved in this pathway, such as Bax and cytochrome c, were also observed to be upregulated. researchgate.net The activation of Bax leads to increased permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c, which in turn activates the caspase cascade. d-nb.info

Furthermore, another piperazine derivative, C505, has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT and Src family kinase pathways. nih.gov The inhibition of these critical pathways contributes to the compound's anti-proliferative and pro-apoptotic effects. nih.gov Molecular docking studies on other phenylpiperazine derivatives of 1,2-benzothiazine suggest that these types of compounds can interact with DNA and inhibit topoisomerase IIα, a mechanism that can lead to cancer cell death. nih.gov

Future Perspectives and Emerging Research Directions

Rational Design of Optimized 1-Methyl-4-(thiophen-2-ylmethyl)piperazine Derivatives

The rational design of new chemical entities based on the this compound core is a key future direction. This approach moves beyond traditional synthesis and screening, employing a targeted strategy to enhance desired pharmacological properties while minimizing off-target effects.

One prominent strategy involves molecular hybridization , where the core scaffold is combined with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For instance, researchers have successfully designed 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives by hybridizing a farnesoid X receptor (FXR) agonist with a peroxisome proliferator-activated receptor δ (PPARδ) agonist, leading to the identification of potent dual agonists for treating pulmonary fibrosis. nih.gov This approach could be applied to the this compound scaffold to target complex multifactorial diseases.

Structure-Activity Relationship (SAR) studies remain fundamental to optimizing lead compounds. By systematically modifying the thiophene (B33073) and piperazine (B1678402) rings with various substituents, researchers can elucidate the chemical features essential for biological activity. For example, studies on piperazine-tethered thiophene-3-carboxamide (B1338676) selenides revealed that specific substitutions led to compounds with significant cytotoxicity against cancer cell lines and potent inhibition of EGFR kinase. nih.gov These insights guide the design of next-generation derivatives with improved potency and selectivity.

Another powerful design principle is bio-isosteric replacement . The thiophene ring itself is often used as a bio-isostere of a benzene (B151609) ring, which can improve metabolic stability and binding affinity. nih.gov Further modifications, such as altering the substitution patterns on the thiophene ring or replacing the methyl group on the piperazine, can fine-tune the compound's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Strategies for Rational Design of Thiophene-Piperazine Derivatives

Design Strategy Approach Desired Outcome Example from Research
Molecular Hybridization Combining the core scaffold with other known pharmacophores. Create molecules with dual or synergistic activities for complex diseases. Hybridization of FXR and PPARδ agonists to create dual agonists for pulmonary fibrosis. nih.gov
Structure-Activity Relationship (SAR) Systematic modification of the scaffold and analysis of biological activity. Identify key chemical groups responsible for potency and selectivity. Synthesis of thiophene-3-carboxamide selenides to discover potent EGFR kinase inhibitors. nih.gov
Bio-isosteric Replacement Substituting parts of the molecule with chemical groups that have similar physical or chemical properties. Improve metabolic stability, binding affinity, and overall pharmacokinetic profile. The use of thiophene as a bio-isostere for a phenyl ring to enhance drug-receptor interactions. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The thiophene-piperazine scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential utility across a wide range of diseases beyond its initial applications. researchgate.netlew.ro Future research will likely focus on systematically exploring these novel therapeutic avenues.

Infectious Diseases: Derivatives of thiophene and piperazine have shown significant promise as antimicrobial and antifungal agents. ijnrd.orgresearchgate.net Some synthesized compounds exhibited potent antibacterial activity against strains like Staphylococcus aureus and antitubercular activity against Mycobacterium tuberculosis. nih.gov Further exploration could lead to new treatments for drug-resistant infections. Additionally, related structures have shown activity against parasites like Trypanosoma brucei and Plasmodium falciparum, opening avenues for developing new antiparasitic drugs. researchgate.netnih.gov

Oncology: The development of piperazine-containing kinase inhibitors for cancer treatment is well-established. researchgate.netmdpi.com Building on this, novel thiophene-piperazine derivatives have been identified as potent antiproliferative agents. nih.gov One study identified compounds with significant cytotoxicity against human colon carcinoma (HCT116) and lung cancer (A549) cell lines, acting via inhibition of the EGFR kinase. nih.gov Further optimization could yield targeted therapies for various cancers.

Inflammatory and Metabolic Diseases: The anti-inflammatory potential of piperazine derivatives has been demonstrated in preclinical models, where a novel compound reduced edema, cell migration, and the levels of pro-inflammatory cytokines. nih.gov Separately, other piperazine derivatives have been investigated as potential treatments for type 2 diabetes by promoting glucose uptake. mdpi.com These findings suggest that this compound derivatives could be developed as novel treatments for chronic inflammatory conditions or metabolic disorders.

Table 2: Emerging Therapeutic Applications for Thiophene-Piperazine Derivatives

Therapeutic Area Potential Application Supporting Research Findings
Infectious Diseases Antibacterial, Antifungal, Antitubercular, Antiparasitic Derivatives have shown activity against S. aureus, M. tuberculosis, and T. brucei. ijnrd.orgnih.govnih.gov
Oncology Antiproliferative Agents, Kinase Inhibitors Compounds demonstrated significant cytotoxicity against cancer cell lines via EGFR kinase inhibition. nih.gov
Inflammatory Diseases Anti-inflammatory Agents A piperazine derivative reduced cell migration and levels of pro-inflammatory cytokines (IL-1β, TNF-α). nih.gov
Metabolic Diseases Antidiabetic Agents Aryl piperazines were found to promote glucose uptake, suggesting potential for type 2 diabetes treatment. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of compounds like this compound. ijpsjournal.com These computational tools can analyze vast datasets to predict molecular properties, generate novel structures, and streamline synthesis, thereby accelerating the drug development pipeline. preprints.org

Generative AI for Novel Scaffolds: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical libraries to learn the underlying rules of molecular structure. ijpsjournal.comresearchgate.net These models can then be used to generate novel molecules based on the this compound scaffold, exploring a much larger chemical space than is possible through manual design alone. ijpsjournal.com This allows for the de novo design of candidates with optimized properties, such as high target affinity and favorable ADMET profiles.

Predictive Modeling: AI models can be developed to predict the biological activity, pharmacokinetic properties, and potential toxicity of newly designed derivatives before they are synthesized. ijpsjournal.com By learning from experimental data, these models can screen virtual libraries of compounds, prioritizing those with the highest probability of success. This reduces the time and resources spent on synthesizing and testing unpromising candidates.

Synthesis Pathway Optimization: AI can also be applied to retrosynthetic analysis, predicting the most efficient and cost-effective chemical reactions to synthesize a target compound. preprints.org By analyzing reaction databases, AI tools can suggest optimal reagents, catalysts, and reaction conditions, addressing a critical bottleneck in the drug development process. preprints.org

Opportunities for Collaborative and Interdisciplinary Research Initiatives

Advancing the therapeutic potential of this compound and its derivatives will require a departure from siloed research efforts. The complexity of modern drug discovery necessitates collaborative and interdisciplinary initiatives that bring together experts from diverse scientific fields.

The development process inherently combines multiple disciplines. For instance, the rational design and synthesis of novel derivatives is the domain of medicinal and synthetic chemists . nih.govnih.gov Evaluating the biological activity of these compounds requires the expertise of pharmacologists and biologists to conduct in vitro and in vivo assays. nih.govnih.gov Understanding the mechanism of action at a molecular level often involves structural biologists and computational chemists who perform docking studies and molecular modeling. nih.gov

Furthermore, translating a promising compound from the laboratory to the clinic requires collaboration with toxicologists, pharmacokineticists, and eventually, clinical researchers. Research institutions that foster such integrated environments, like national institutes of pharmaceutical education and research or specialized drug design laboratories, are best positioned to drive innovation in this area. nih.govnih.gov Future progress will depend on building research teams that span these disciplines, facilitating a seamless flow of information from initial design to preclinical evaluation and beyond.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methyl-4-(thiophen-2-ylmethyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 1-methylpiperazine with thiophen-2-ylmethyl halides (e.g., chloride or bromide) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Use bases such as potassium carbonate (K₂CO₃) to deprotonate intermediates and enhance reactivity .
  • Reductive amination : Condense 1-methylpiperazine with thiophene-2-carbaldehyde using a reducing agent (e.g., sodium cyanoborohydride) in methanol under mildly acidic conditions (pH 4–6). Monitor reaction progress via TLC .
  • Optimization : Adjust temperature (typically 50–80°C), solvent polarity, and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm the piperazine ring substitution pattern and thiophene integration (e.g., δ 2.3–3.0 ppm for N-methyl protons; δ 6.8–7.2 ppm for thiophene protons) .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₆N₂S: 208.1036) .
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min flow rate to assess purity. Retention time ~8–10 minutes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives of this compound?

  • SAR Strategies :

  • Substituent variation : Synthesize analogs with modifications to the thiophene (e.g., 3-methylthiophene) or piperazine (e.g., 3,5-dimethylpiperazine) moieties. Compare bioactivity to identify critical functional groups .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to serotonin receptors (5-HT₂A/5-HT₆), which are linked to antipsychotic activity. Validate with in vitro receptor-binding assays .
  • Biological testing : Screen derivatives for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus and E. coli), or CNS penetration (BBB permeability via PAMPA) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of piperazine derivatives?

  • Data Reconciliation :

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, SH-SY5Y) or animal models to confirm activity thresholds (e.g., IC₅₀ values).
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity (e.g., correlation between lipophilicity (logP >2) and antimicrobial efficacy) .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., serotonin receptor knockout mice for behavioral assays) .

Q. What in silico approaches are validated for predicting the pharmacokinetic properties of thiophene-containing piperazine derivatives?

  • Computational Tools :

  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%F), BBB permeability, and CYP450 inhibition risks. For example, thiophene derivatives often show moderate CYP2D6 inhibition, requiring structural optimization .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 5-HT₂A) using GROMACS to assess binding free energy (ΔG < -8 kcal/mol indicates strong affinity) .
  • QSAR modeling : Train models with datasets (n > 50 compounds) using descriptors like topological polar surface area (TPSA < 60 Ų for CNS penetration) .

Data Contradiction Analysis Example

Issue : Conflicting reports on serotonin receptor affinity (e.g., 5-HT₂A vs. 5-HT₆ selectivity).
Resolution :

  • Hypothesis testing : Radioligand binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A) to isolate target contributions.
  • Structural analysis : Compare X-ray crystallography data of ligand-receptor complexes to identify critical binding residues (e.g., Asp155 in 5-HT₂A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.